molecular formula C23H23NO7 B2482242 (Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate CAS No. 899394-24-2

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate

Cat. No.: B2482242
CAS No.: 899394-24-2
M. Wt: 425.437
InChI Key: DXYVEYQOLJEIOH-NDENLUEZSA-N
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Description

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a useful research compound. Its molecular formula is C23H23NO7 and its molecular weight is 425.437. The purity is usually 95%.
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Properties

IUPAC Name

[(2Z)-2-[(2,4-dimethoxyphenyl)methylidene]-7-methyl-3-oxo-1-benzofuran-6-yl] morpholine-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H23NO7/c1-14-18(31-23(26)24-8-10-29-11-9-24)7-6-17-21(25)20(30-22(14)17)12-15-4-5-16(27-2)13-19(15)28-3/h4-7,12-13H,8-11H2,1-3H3/b20-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXYVEYQOLJEIOH-NDENLUEZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC2=C1OC(=CC3=C(C=C(C=C3)OC)OC)C2=O)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC2=C1O/C(=C\C3=C(C=C(C=C3)OC)OC)/C2=O)OC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H23NO7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-2-(2,4-dimethoxybenzylidene)-7-methyl-3-oxo-2,3-dihydrobenzofuran-6-yl morpholine-4-carboxylate is a complex organic compound that exhibits significant biological activity. This compound belongs to a class of benzofuran derivatives characterized by a unique structural configuration that includes methoxy groups and a morpholine moiety, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for exploring its potential therapeutic applications.

Structural Characteristics

The molecular formula of the compound is C23H23NO7, with a molecular weight of 425.437 g/mol. The presence of multiple functional groups, including an oxo group and methoxy substitutions, plays a pivotal role in its reactivity and biological interactions.

Biological Activity Overview

Preliminary studies suggest that this compound exhibits various biological activities:

  • Antioxidant Properties : The methoxy groups enhance the compound's ability to scavenge free radicals, which is beneficial in mitigating oxidative stress.
  • Antitumor Activity : Similar compounds have shown potential in inhibiting tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The compound may modulate inflammatory pathways, offering therapeutic benefits in conditions characterized by inflammation.

Antioxidant Activity

Studies have demonstrated that compounds with similar structural features possess significant antioxidant activity. The presence of methoxy groups is often correlated with enhanced radical scavenging capabilities.

Antitumor Studies

Research indicates that benzofuran derivatives can inhibit cancer cell proliferation. For instance, compounds structurally related to this compound have been tested against various cancer cell lines, showing promising results in reducing cell viability.

Anti-inflammatory Mechanisms

The anti-inflammatory properties of related compounds are attributed to their ability to inhibit pro-inflammatory cytokines and enzymes involved in the inflammatory response. These findings suggest potential applications in treating inflammatory diseases.

Case Studies and Comparative Analysis

A comparative analysis of related compounds reveals insights into their biological activities:

Compound NameStructural FeaturesBiological Activity
3-MethoxyflavoneFlavone backboneAntioxidant and anti-inflammatory
5-MethoxyindoleIndole structureAntitumor and neuroprotective
4-DimethoxyphenolSimple phenolic compoundAntioxidant properties
Benzofuran derivativesBenzofuran coreVarious bioactivities including antimicrobial

Molecular Docking Studies

Computational studies using molecular docking techniques have been employed to predict how this compound interacts with biological macromolecules such as proteins and enzymes. These studies help identify potential binding sites and assess the efficacy of the compound as a therapeutic agent.

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